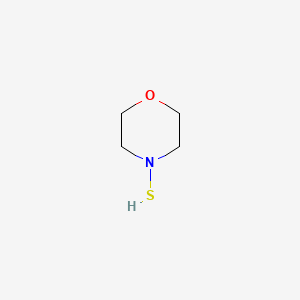

Morpholine, 4-mercapto-

Description

The Morpholine (B109124) Scaffold in Advanced Chemical Research

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry and materials science. jchemrev.comsci-hub.se Its prevalence in numerous approved drugs and bioactive molecules underscores its importance as a "privileged scaffold." sci-hub.senih.gov This term reflects the ability of the morpholine moiety to interact with a wide range of biological targets, often enhancing the pharmacokinetic properties of the parent molecule. sci-hub.senih.gov The presence of the morpholine ring can lead to improved solubility, metabolic stability, and a favorable lipophilic-hydrophilic balance, all of which are critical attributes for drug candidates. sci-hub.se

The versatility of the morpholine scaffold stems from its unique physicochemical properties. The nitrogen atom provides a basic center that can be readily functionalized, while the oxygen atom can participate in hydrogen bonding. researchgate.net These features allow for the creation of extensive libraries of morpholine derivatives for structure-activity relationship (SAR) studies, a fundamental practice in drug discovery. sci-hub.se Beyond pharmaceuticals, the morpholine structure is integral to the development of corrosion inhibitors, rubber additives, and optical bleaching agents. jchemrev.comjchemrev.com

Importance of Sulfur-Containing Heterocycles in Synthetic Chemistry

Sulfur-containing heterocycles represent a vital class of organic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. ijarst.inopenmedicinalchemistryjournal.com The incorporation of a sulfur atom into a heterocyclic ring imparts distinct electronic and structural properties, leading to a diverse range of chemical reactivity and biological activity. ijarst.in Thiazoles, thiophenes, and other sulfur-containing rings are found in numerous FDA-approved drugs, including antimicrobials and antidiabetics. ijarst.in

The development of synthetic strategies for accessing these sulfur-containing motifs is an active area of research. ijarst.insioc-journal.cn Methodologies range from classical condensation reactions to modern transition-metal-catalyzed cross-couplings and radical cyclizations. ijarst.insioc-journal.cn The ability to selectively introduce sulfur into a molecular framework is crucial for the synthesis of complex natural products and novel therapeutic agents. researchgate.net Furthermore, sulfur heterocycles are utilized in the food industry as flavoring agents and are key components in the synthesis of dyes, antioxidants, and copolymers. openmedicinalchemistryjournal.com

Evolution of Research on 4-Mercaptomorpholine and Related Structures

Research into 4-mercaptomorpholine and its derivatives has evolved from fundamental synthetic explorations to more specialized applications. Early studies likely focused on the basic synthesis and characterization of the molecule. More recent investigations have explored its utility in various fields. For instance, derivatives of 4-mercaptomorpholine have been mentioned in the context of sulfur-curable rubber formulations and conductive polymer-matrix compositions. google.comgoogle.com

The synthesis of related structures, such as dithiobis-morpholine derivatives, often involves the oxidative coupling of morpholine precursors with sulfurizing agents or thiol-disulfide interchange reactions with mercaptomorpholine precursors. The development of antifungal agents like Amorolfine, which is a complex morpholine derivative, highlights the therapeutic potential of this class of compounds. newdrugapprovals.org Although direct and extensive research specifically on 4-mercaptomorpholine remains somewhat niche, the foundational knowledge of morpholine chemistry and sulfur-containing heterocycles provides a strong basis for its continued investigation. The unique combination of the morpholine scaffold and a reactive thiol group suggests potential applications in areas such as self-assembling monolayers, ligand design for catalysis, and the development of novel bioactive compounds.

Structure

3D Structure

Properties

CAS No. |

51973-17-2 |

|---|---|

Molecular Formula |

C4H9NOS |

Molecular Weight |

119.19 g/mol |

IUPAC Name |

4-sulfanylmorpholine |

InChI |

InChI=1S/C4H9NOS/c7-5-1-3-6-4-2-5/h7H,1-4H2 |

InChI Key |

PAZJFXNRVLDLFO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1S |

Origin of Product |

United States |

Synthetic Methodologies for 4 Mercaptomorpholine and Its Chemical Derivatives

Strategies for the Direct Synthesis of 4-Mercaptomorpholine

The direct synthesis of 4-mercaptomorpholine, a compound characterized by a sulfhydryl group attached to the nitrogen atom of the morpholine (B109124) ring, is not well-documented in publicly available scientific literature. General methods for the formation of N-S bonds in related systems often involve the reaction of a secondary amine with a sulfur transfer reagent. However, specific protocols for the direct synthesis of 4-mercaptomorpholine remain elusive.

Synthesis of Novel Morpholine-Appended Sulfur Heterocycles

Given the limited information on 4-mercaptomorpholine as a starting material, the construction of morpholine-appended sulfur heterocycles often proceeds through alternative synthetic routes where the morpholine moiety is introduced onto a pre-formed or in situ generated sulfur-containing heterocyclic core.

Approaches to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives Incorporating Mercapto Moieties and Morpholine Scaffolds

The synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives bearing both a mercapto group and a morpholine substituent is a significant area of research. One prominent strategy involves the cyclization of morpholine-containing thiosemicarbazide precursors.

For instance, the synthesis of 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol has been reported starting from morpholine. researchgate.net The initial reaction of morpholine with ethyl chloroacetate, followed by treatment with hydrazine hydrate, yields morpholin-N-ethyl acetohydrazide. researchgate.net This intermediate is then converted to a thiosemicarbazide derivative, which upon cyclization, affords the desired 1,2,4-triazole-3-thiol. researchgate.net

Similarly, morpholinium-5-amino-1,3,4-thiadiazole-2-thiolate salts have been synthesized by reacting 5-amino-1,3,4-thiadiazole-2-thiol with various benzaldehyde derivatives in the presence of morpholine. researchgate.net This approach highlights the role of morpholine as a base and a component of the final salt structure.

Ring-Closure Reactions for Fused Heterocyclic Systems

Mannich and Schiff Base Reactions in the Context of Morpholine and Mercapto Functionalization

Mannich and Schiff base reactions are fundamental transformations in organic synthesis for the introduction of aminomethyl groups and the formation of imines, respectively.

The Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a secondary amine, has been employed to synthesize a variety of morpholine-containing Mannich bases. ijraps.injapsonline.comorientjchem.orgijpsr.com In these reactions, morpholine acts as the amine component. For example, the reaction of 4-nitroacetophenone, a substituted benzaldehyde, and morpholine yields the corresponding Mannich base. ijraps.in

Schiff bases are typically formed through the condensation of a primary amine with a carbonyl compound. researchgate.netanjs.edu.iq As 4-mercaptomorpholine is a secondary amine, it would not directly form a stable Schiff base through this classical pathway. However, the amino group of other morpholine derivatives, such as 4-(4-aminophenyl)morpholine, can readily undergo condensation with aldehydes to form Schiff bases. nih.gov These Schiff bases can then serve as ligands for the formation of metal complexes. nih.gov

Derivatization and Functionalization of the 4-Mercaptomorpholine Core

While the direct synthesis of 4-mercaptomorpholine is not well-established, the functionalization of a pre-formed 4-mercaptomorpholine core would logically focus on the reactive sulfur atom.

Chemical Modifications at the Sulfur Atom

The sulfur atom of a mercapto group is nucleophilic and can undergo a variety of chemical modifications, including alkylation, acylation, and oxidation. In the context of related mercapto-heterocycles, these reactions are well-precedented. For instance, the sulfur atom of mercaptotriazoles can be alkylated with alkyl halides or acylated with acyl chlorides to introduce a wide range of substituents. These modifications are often performed to alter the physicochemical properties and biological activities of the parent compound. Although specific examples detailing these modifications on a 4-mercaptomorpholine core are lacking in the current literature, these established methodologies for other mercapto-containing compounds would be the primary avenues for the derivatization of 4-mercaptomorpholine.

Substitution Reactions on the Morpholine Ring System

While direct substitution on the morpholine ring to yield 4-mercaptomorpholine can be challenging, related derivatives are accessible through carefully designed reaction pathways. One notable approach involves the synthesis of N-acyl-morpholine-4-carbothioamides. This method, however, provides a derivative rather than the parent 4-mercaptomorpholine.

Another potential precursor that can be synthesized via substitution is 4-(2-chloroacetyl)morpholine. This compound is prepared by reacting morpholine with chloroacetyl chloride in the presence of a base like triethylamine. The resulting α-halo ketone functionality could theoretically undergo a substitution reaction with a sulfur nucleophile to introduce the desired mercapto group, although specific examples of this transformation leading directly to 4-mercaptomorpholine are not extensively documented in readily available literature.

Formation of Salts and Ionic Structures for Synthetic Utility

A significant and well-documented method for generating a derivative of 4-mercaptomorpholine in a salt form involves the reaction of morpholine with carbon disulfide. This reaction leads to the formation of morpholin-4-ium morpholine-4-carbodithioate researchgate.net. This ionic compound is synthesized by the slow addition of carbon disulfide to a cooled solution of morpholine in an ethanol-water mixture researchgate.net. The resulting solid can be isolated and recrystallized.

The formation of this salt is a key synthetic step, as the morpholine-4-carbodithioate anion is a stable carrier of the 4-mercaptomorpholine moiety. This salt can then potentially be used in further synthetic transformations where the carbodithioate group can be modified or cleaved to yield other derivatives of 4-mercaptomorpholine.

Below is a table summarizing the synthesis of this key ionic structure:

| Reactants | Reagent | Solvent | Product |

| Morpholine | Carbon Disulfide | Ethanol-Water | Morpholin-4-ium morpholine-4-carbodithioate |

Table 1: Synthesis of Morpholin-4-ium morpholine-4-carbodithioate

This method highlights a practical approach to accessing a stable, ionic derivative of 4-mercaptomorpholine, which serves as a valuable intermediate in the synthesis of more complex molecules incorporating the morpholine-4-thiol structural motif.

Mechanistic Investigations and Reaction Dynamics of 4 Mercaptomorpholine Systems

Elucidation of Reaction Pathways in Complex Synthetic Transformations

The synthetic utility of 4-mercaptomorpholine is rooted in the reactivity of the sulfhydryl group. The reaction pathways it can participate in are diverse, largely mirroring the known chemistry of thiols.

Nucleophilic Substitution: The sulfur atom in 4-mercaptomorpholine is a potent nucleophile, readily participating in SN2 reactions. For instance, in the presence of a base, the thiol group is deprotonated to form a thiolate anion, which can then attack an alkyl halide to form a thioether.

Michael Addition: The thiolate of 4-mercaptomorpholine is also an excellent Michael donor. It can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a fundamental carbon-sulfur bond-forming reaction. The mechanism involves the attack of the soft nucleophilic sulfur on the β-carbon of the unsaturated system.

Thiol-Ene and Thiol-Yne Reactions: 4-Mercaptomorpholine can participate in radical-mediated thiol-ene and thiol-yne "click" reactions. wikipedia.org These reactions proceed via a radical chain mechanism, typically initiated by light or a radical initiator, leading to the anti-Markovnikov addition of the thiol across a double or triple bond. wikipedia.org

Table 1: Plausible Synthetic Transformations of 4-Mercaptomorpholine

| Reaction Type | Reactant | Product | General Mechanism |

| Nucleophilic Substitution | Alkyl Halide | Thioether | SN2 |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether | Conjugate Addition |

| Thiol-Ene Reaction | Alkene | Thioether | Radical Chain Addition |

| Thiol-Yne Reaction | Alkyne | Vinyl Sulfide | Radical Chain Addition |

| Oxidation | Oxidizing Agent (e.g., I2) | Disulfide | Oxidative Coupling |

Catalytic Roles of Morpholine-Based Structures in Organic Synthesis

Morpholine (B109124) and its derivatives have been extensively utilized as organocatalysts in a variety of organic transformations. frontiersin.org The nitrogen atom of the morpholine ring can act as a Brønsted or Lewis base, and its incorporation into chiral scaffolds has proven effective in asymmetric catalysis. taltech.eeacs.org

While specific catalytic applications of 4-mercaptomorpholine are not widely reported, its structure suggests potential roles in catalysis:

Bifunctional Catalysis: The presence of both a basic nitrogen and a potentially acidic thiol group allows for the possibility of bifunctional catalysis, where both groups participate in activating the substrate and/or the reagent.

Ligand in Metal Catalysis: The sulfur atom can act as a soft ligand for various transition metals, suggesting that 4-mercaptomorpholine could be a valuable ligand in metal-catalyzed cross-coupling and addition reactions. The morpholine nitrogen could also coordinate to the metal center, making it a bidentate ligand.

Thiourea-type Catalysis: If the mercapto group is derivatized to a thiourea, the resulting molecule could act as a hydrogen-bond donor catalyst, similar to the well-established thiourea organocatalysts.

The catalytic potential of morpholine derivatives is highlighted by their use in 1,4-addition reactions between aldehydes and nitroolefins. frontiersin.org Although these studies focus on different substituted morpholines, they underscore the tunability of the morpholine scaffold for catalytic applications. frontiersin.org

Nucleophilic and Electrophilic Characteristics of the Mercapto Group in Chemical Reactivity

The chemical reactivity of the mercapto group in 4-mercaptomorpholine is characterized by its dual nucleophilic and electrophilic potential, although its nucleophilic character is far more common.

Nucleophilic Character: The sulfur atom of the mercapto group possesses lone pairs of electrons, making it an excellent nucleophile. Its nucleophilicity is enhanced in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. This high nucleophilicity drives its participation in the reactions discussed in section 3.1, such as nucleophilic substitutions and Michael additions. mdpi.com

Electrophilic Character: While less common, the sulfur atom can exhibit electrophilic character under specific conditions. For instance, in the presence of a strong oxidizing agent, the thiol can be oxidized to a sulfenic acid, which can then act as an electrophile. Furthermore, disulfide derivatives of 4-mercaptomorpholine could be susceptible to nucleophilic attack at the sulfur-sulfur bond, where one of the sulfur atoms acts as an electrophilic center.

The reactivity of the mercapto group is a cornerstone of its utility in synthetic chemistry and its role in biological systems. mdpi.com

Mechanistic Studies of Morpholine Ring Degradation and Biotransformation

The degradation of the morpholine ring itself has been the subject of several studies, particularly in the context of its environmental fate and metabolism. nih.gov The primary mechanism of microbial degradation of morpholine involves the cleavage of the C-N bond. researchgate.net

For instance, Mycobacterium aurum MO1 has been shown to degrade morpholine and thiomorpholine through a common pathway that begins with the cleavage of a C-N bond, leading to the formation of an intermediate amino acid. researchgate.net This is followed by deamination and oxidation to a diacid. researchgate.net

The presence of a 4-mercapto substituent is expected to influence the degradation pathway. The sulfur atom could be a site for initial metabolic attack, for example, through oxidation to a sulfoxide or sulfone. This initial oxidation could alter the subsequent degradation of the morpholine ring.

Table 2: Key Intermediates in the Biodegradation of Morpholine and Thiomorpholine by M. aurum

| Parent Compound | Key Intermediates |

| Morpholine | 2-(2-aminoethoxy)acetic acid, Glycolic acid |

| Thiomorpholine | Thiodiglycolic acid, Sulfoxide |

Data sourced from researchgate.net

The metabolism of sulfur-containing compounds is a complex process in biological systems, often involving a series of oxidation and conjugation reactions. nih.gov Therefore, the biotransformation of 4-mercaptomorpholine would likely involve both the degradation of the morpholine ring and the metabolic processing of the sulfur moiety.

Advanced Spectroscopic and Spectrometric Characterization of 4 Mercaptomorpholine Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the precise structure of organic molecules in solution. For 4-mercaptomorpholine derivatives, both ¹H and ¹³C NMR provide critical data on the chemical environment, connectivity, and stereochemistry of the molecule.

In ¹H NMR spectra of N-substituted morpholine (B109124) derivatives, the protons on the morpholine ring typically appear as two distinct multiplets. researchgate.netresearchgate.net The four protons on the carbons adjacent to the nitrogen atom (H-2 and H-6) are magnetically non-equivalent to the four protons on the carbons adjacent to the oxygen atom (H-3 and H-5). Generally, the protons neighboring the more electronegative oxygen atom (H-3, H-5) are deshielded and resonate at a lower field (higher ppm value) compared to the protons adjacent to the nitrogen atom (H-2, H-6). nih.gov For instance, signals for O-linked methylenes often appear in the δ 3.7–3.8 ppm range, while N-linked methylenes are found further upfield around δ 2.5–2.7 ppm. nih.gov The introduction of a substituent at the 4-position, such as a mercapto group or its S-derivatives, influences the chemical shifts of the adjacent protons (H-2, H-6) significantly.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Similar to the proton spectra, the carbon atoms of the morpholine ring give rise to two distinct signals. The carbons adjacent to the oxygen (C-3, C-5) typically resonate further downfield (around δ 66–67 ppm) than the carbons adjacent to the nitrogen (C-2, C-6), which appear around δ 45-55 ppm depending on the N-substituent. researchgate.netnih.gov Analysis of these chemical shifts, along with data from two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the integrity of the morpholine ring and the position of its substituents. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted 4-Mercaptomorpholine Derivative.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2, H-6 (N-CH₂) | 2.5 - 2.8 (m) | 50 - 54 |

| H-3, H-5 (O-CH₂) | 3.7 - 3.9 (m) | 66 - 68 |

| S-H | 1.3 - 1.8 (s, broad) | - |

| S-linked carbons | Varies with substituent | Varies with substituent |

Vibrational Analysis using Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present within a molecule. These methods probe the vibrational modes of chemical bonds, providing a unique molecular "fingerprint." journalwjbphs.comcardiff.ac.uk For 4-mercaptomorpholine derivatives, IR and Raman spectra offer direct evidence for the key structural motifs.

The most diagnostic absorption band for the thiol group is the S-H stretching vibration. This band is typically weak in intensity and appears in a relatively uncongested region of the IR spectrum, around 2550–2600 cm⁻¹. researchgate.netmdpi.com Its presence is a strong indicator of the free mercapto group. The C-S stretching vibration provides further evidence, though it can be more difficult to assign as it appears in the fingerprint region (800–600 cm⁻¹) and can be of weak to medium intensity.

The morpholine ring itself has several characteristic vibrational modes. researchgate.net Strong bands corresponding to the asymmetric and symmetric stretching of the C-H bonds of the methylene (B1212753) groups are observed in the 2850–3000 cm⁻¹ region. scielo.org.mx A particularly prominent and characteristic band in the IR spectrum of morpholine derivatives is the C-O-C stretching vibration, which typically appears as a strong absorption near 1115 cm⁻¹. scielo.org.mx The C-N bond stretching vibrations are generally found in the 1250–1020 cm⁻¹ range. The combination of these specific bands allows for the confident identification of the 4-mercaptomorpholine framework. researchgate.net

Table 2: Key Vibrational Frequencies and Assignments for 4-Mercaptomorpholine Derivatives.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| S-H Stretch | IR, Raman | 2550 - 2600 | Weak |

| C-H Stretch (aliphatic) | IR, Raman | 2850 - 3000 | Strong |

| C-O-C Stretch | IR | ~1115 | Strong |

| C-N Stretch | IR | 1020 - 1250 | Medium |

| C-S Stretch | IR, Raman | 600 - 800 | Weak-Medium |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound, which is a critical piece of data for confirming its identity, and offers structural information through the analysis of fragmentation patterns. nih.gov

For a 4-mercaptomorpholine derivative, the mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization). The exact mass of this ion, often determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental formula of the compound. core.ac.uk

The fragmentation of morpholine derivatives under mass spectrometric conditions often follows characteristic pathways. nih.gov A common fragmentation involves the cleavage of the morpholine ring. The parent morpholine cation is often observed at m/z 86 or 87. researchgate.net Another key fragmentation pathway for N-substituted morpholines involves the formation of a stable methylene-morpholine cation at m/z 100. researchgate.net Additionally, cleavage of the bond between the sulfur atom and the morpholine ring (alpha-cleavage) can occur. The analysis of these fragment ions allows chemists to piece together the molecular structure and confirm the connectivity of the atoms.

Table 3: Expected Key Ions in the Mass Spectrum of a 4-Mercaptomorpholine Derivative.

| Ion Description | Proposed Structure / Formula | Expected m/z |

| Molecular Ion | [C₄H₈NOS-R]⁺ | Varies |

| Protonated Molecular Ion | [C₄H₈NOS-R + H]⁺ | Varies |

| Morpholine Cation | [C₄H₈NO]⁺ | 86 |

| Methylene-morpholine Cation | [C₅H₁₀NO]⁺ | 100 |

| Fragment from cleavage at sulfur | [C₄H₈N-S]⁺ or [R]⁺ | Varies |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique provides an empirical formula for the substance, which can then be compared to the theoretical composition calculated from the proposed molecular formula. It serves as a crucial final check on the purity and identity of a newly synthesized compound.

For a purified 4-mercaptomorpholine derivative, the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur must agree with the calculated values, typically within a narrow margin of ±0.4%. nih.gov A close correlation between the found and calculated values provides strong evidence that the correct compound has been synthesized and that it is of high purity. Any significant deviation may indicate the presence of impurities, residual solvent, or that the assigned structure is incorrect. For example, in the synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone, the close match between the calculated and observed elemental percentages confirms the successful synthesis and purity of the target molecule. nih.gov

Table 4: Representative Elemental Analysis Data for a Sulfur-Containing Morpholine Derivative (C₁₃H₁₄N₂O₂S₂). nih.gov

| Element | Calculated (%) | Found (%) |

| Carbon | 53.04 | 52.00 |

| Hydrogen | 4.79 | 4.74 |

| Nitrogen | 9.52 | 9.45 |

| Sulfur | 21.78 | - |

| Oxygen | 10.87 | 10.77 |

Computational and Theoretical Chemistry Studies on 4 Mercaptomorpholine Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide detailed information about the optimized geometry, electronic properties, and vibrational frequencies of 4-mercaptomorpholine.

DFT studies would reveal the most stable three-dimensional arrangement of atoms in the 4-mercaptomorpholine molecule. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be determined. For instance, the chair conformation of the morpholine (B109124) ring is expected to be the most stable. The orientation of the mercapto (-SH) group, whether axial or equatorial, would also be a critical aspect of the geometric analysis.

The electronic properties of 4-mercaptomorpholine can be thoroughly investigated using DFT. This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be generated to identify electrophilic and nucleophilic sites within the molecule.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for 4-Mercaptomorpholine (Note: This table is illustrative as specific experimental or calculated data for 4-mercaptomorpholine is not readily available in the cited literature. The values are based on general knowledge of similar molecular structures.)

| Parameter | Value |

| C-N Bond Length (Å) | 1.47 |

| C-O Bond Length (Å) | 1.43 |

| C-C Bond Length (Å) | 1.53 |

| N-C (of SH group) Bond Length (Å) | 1.48 |

| S-H Bond Length (Å) | 1.34 |

| C-N-C Bond Angle (°) | 112 |

| C-O-C Bond Angle (°) | 111 |

| N-C-S Bond Angle (°) | 110 |

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For 4-mercaptomorpholine, MD simulations can provide valuable insights into its conformational flexibility and intermolecular interactions. mdpi.com

MD simulations can explore the different conformations that the 4-mercaptomorpholine molecule can adopt over time. The morpholine ring can undergo ring-puckering, leading to various chair and boat conformations. The orientation of the mercapto group can also change, and MD simulations can determine the relative stability and population of these different conformers. While specific studies on 4-mercaptomorpholine are not prevalent, research on other morpholine derivatives highlights the utility of MD in understanding stable protein-ligand interactions and dynamics. mdpi.com

Furthermore, MD simulations can be used to study the interactions of 4-mercaptomorpholine with other molecules, such as solvents or biological macromolecules. This is particularly important for understanding its behavior in different environments and its potential biological activity. The simulations can reveal details about hydrogen bonding and other non-covalent interactions.

Theoretical Predictions and Correlations of Spectroscopic Properties

Computational methods can be used to predict the spectroscopic properties of 4-mercaptomorpholine, which can then be correlated with experimental data for structural confirmation.

Theoretical calculations, often performed using DFT, can predict the vibrational frequencies of the molecule. nih.gov These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and twisting of the chemical bonds. The predicted infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the molecular structure and assign the observed spectral bands to specific molecular vibrations.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of 4-Mercaptomorpholine (Note: This table is illustrative and provides expected ranges for vibrational frequencies based on known data for similar functional groups.)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| S-H | Stretching | 2550 - 2600 |

| C-S | Stretching | 600 - 700 |

| N-H (if protonated) | Stretching | 3300 - 3500 |

| C-N | Stretching | 1000 - 1200 |

| C-O-C | Asymmetric Stretching | 1070 - 1150 |

| CH₂ | Scissoring | 1440 - 1480 |

Quantum Chemical Investigations of Reactivity, Stability, and Reaction Energetics

Quantum chemical methods provide a framework for studying the reactivity and stability of molecules, as well as the energetics of chemical reactions. For 4-mercaptomorpholine, these investigations can help in understanding its chemical behavior.

Quantum chemical calculations can be used to determine various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness. These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is fundamental to its reactivity. The stability of the molecule can be assessed by calculating its total energy and heats of formation.

The energetics of reactions involving 4-mercaptomorpholine can also be investigated. For example, the energy barriers for different reaction pathways can be calculated to determine the most likely reaction mechanisms. This is particularly useful for understanding its synthesis, degradation, and potential role in various chemical processes. Studies on related thiol derivatives have utilized DFT to understand reaction energetics and predict kinetic barriers. nih.gov

Applications of 4 Mercaptomorpholine Derivatives in Advanced Materials Science, Polymer Chemistry, and Agrochemical Research

Integration into Polymer Science and Macromolecular Engineering

The bifunctional nature of 4-mercaptomorpholine, possessing both a nucleophilic thiol group and a tertiary amine, positions it as a valuable monomer and modifier in macromolecular engineering.

Synthesis of Novel Polymeric Materials Incorporating Morpholine-Thiol Units

The incorporation of 4-mercaptomorpholine into polymer chains can be achieved through several established polymerization techniques. The reactive thiol group is particularly amenable to "click" chemistry reactions, such as thiol-ene and thiol-yne radical additions, which are known for their high efficiency, mild reaction conditions, and lack of byproducts. These methods allow for the synthesis of polymers with pendant morpholine-thiol groups or for the cross-linking of polymer chains.

For instance, 4-mercaptomorpholine can be reacted with polymers containing ene (alkene) functionalities to form polythioethers. This post-polymerization modification strategy allows for the introduction of the morpholine (B109124) moiety onto a pre-existing polymer backbone, thereby imparting new properties such as altered solubility, basicity, and metal-coordinating ability.

Another approach involves the polyaddition of 4-mercaptomorpholine to monomers such as diisocyanates or diepoxides. The reaction of the thiol group with these electrophilic monomers would lead to the formation of polythiourethanes and poly(β-hydroxy thioether)s, respectively. These polymers would feature the morpholine ring as an integral part of the polymer backbone, potentially influencing the material's thermal and mechanical properties.

Table 1: Potential Polymerization Reactions Involving 4-Mercaptomorpholine

| Polymerization Type | Reactants | Resulting Polymer Structure | Potential Properties |

| Thiol-ene Addition | Polymer with pendant alkene groups, 4-Mercaptomorpholine | Polythioether with pendant morpholine groups | Increased hydrophilicity, pH-responsiveness, metal coordination sites |

| Polyaddition | Diisocyanates, 4-Mercaptomorpholine | Polythiourethane with morpholine units in the backbone | Enhanced thermal stability, altered mechanical properties |

| Polyaddition | Diepoxides, 4-Mercaptomorpholine | Poly(β-hydroxy thioether) with morpholine units | Adhesion properties, functional handles for crosslinking |

| RAFT Polymerization | Vinyl monomers, Initiator, 4-Mercaptomorpholine (as CTA) | Well-defined polymers with morpholine end-groups | Controlled molecular weight, block copolymer synthesis |

Design and Evaluation of Morpholine-Based Organocatalysts in Polymer Synthesis

The morpholine scaffold is a common feature in many organocatalysts. The nitrogen atom can act as a Lewis base or be part of a more complex catalytic system. While specific research into 4-mercaptomorpholine-based organocatalysts for polymer synthesis is not prominent, its structure allows for theoretical designs.

The tertiary amine of the morpholine ring could be utilized in catalysis, for example, in ring-opening polymerization (ROP) of cyclic esters like lactide or caprolactone. The basicity of the morpholine nitrogen could be tuned by derivatization at the thiol group to optimize its catalytic activity.

Furthermore, the thiol group itself can be a key component of a catalyst. Thiol-based catalysts are known to participate in various organic transformations. By creating derivatives of 4-mercaptomorpholine, it is conceivable to design bifunctional organocatalysts where the morpholine nitrogen and a modified thiol group work in concert to catalyze polymerization reactions, potentially with stereocontrol.

Roles in Agrochemical Research and Development as Chemical Intermediates

The morpholine ring is a well-established pharmacophore in agrochemical design, particularly in fungicides. researchgate.net For instance, fungicides like fenpropimorph (B1672530) and tridemorph (B114830) contain a substituted morpholine ring. The presence of the reactive thiol group in 4-mercaptomorpholine makes it a potentially valuable intermediate for the synthesis of novel agrochemicals.

The thiol group can be readily alkylated, acylated, or oxidized to introduce a wide variety of substituents. wikipedia.org This allows for the systematic modification of the molecule to optimize its biological activity against target pests or weeds. For example, the thiol could be used as a handle to attach other pharmacologically active moieties, creating hybrid molecules with potentially enhanced or broader-spectrum activity.

While direct evidence of 4-mercaptomorpholine's use is scarce, its structure is analogous to other building blocks used in the synthesis of fungicides and herbicides. nih.govmdpi.commdpi.com The development of new pesticides often involves the exploration of novel heterocyclic building blocks, and 4-mercaptomorpholine offers a unique combination of a morpholine ring and a versatile thiol functional group.

Exploitation in Broader Organic Synthesis as Versatile Building Blocks

Beyond its potential in specialized fields, 4-mercaptomorpholine is a useful building block for general organic synthesis. The nucleophilic thiol is a key reactive center, allowing for a variety of transformations. wikipedia.org

It can readily participate in S-alkylation, S-acylation, and Michael additions. For instance, its reaction with α,β-unsaturated carbonyl compounds would yield γ-keto thioethers containing a morpholine moiety. These products could then be further elaborated into more complex heterocyclic systems. nih.govresearchgate.net

The thiol group can also be oxidized to form disulfides, sulfoxides, or sulfonic acids, each offering different chemical properties and potential applications. The disulfide dimer of 4-mercaptomorpholine, for example, could be used in dynamic covalent chemistry or as a redox-responsive linker.

Furthermore, the combination of the morpholine nitrogen and the sulfur atom allows for the synthesis of various sulfur-containing heterocycles. clockss.orgresearchgate.net Cyclization reactions involving both the nitrogen and sulfur atoms could lead to novel bicyclic or spirocyclic systems with potential biological activity. nih.gov

Coordination Chemistry of 4-Mercaptomorpholine Ligands with Transition Metals

The presence of both a soft sulfur donor and a harder nitrogen donor in 4-mercaptomorpholine makes it an interesting ligand for coordination chemistry. tamu.edu It can potentially act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The coordination behavior would likely depend on the nature of the metal ion, with softer metals like copper(I), silver(I), and mercury(II) showing a stronger affinity for the sulfur donor, while harder metals might prefer coordination to the nitrogen atom. nih.govlibretexts.org

The coordination of 4-mercaptomorpholine to transition metals could lead to the formation of a variety of complexes with different geometries, such as square planar or octahedral, depending on the metal's coordination preferences. libretexts.orgresearchgate.net For example, a related compound, 4-mercaptoaniline, has been shown to form a one-dimensional coordination polymer with tin(II), suggesting that 4-mercaptomorpholine could form similar extended structures. dntb.gov.ua

These metal complexes could have a range of applications, including as catalysts in organic reactions or as precursors for the synthesis of advanced materials. mdpi.comrsc.orgnih.govnih.govaithor.com The morpholine moiety could also influence the solubility and stability of the resulting metal complexes. The specific coordination modes and the properties of the resulting complexes would be a rich area for further investigation. mdpi.comresearchgate.netnih.govznaturforsch.commdpi.com

Table 2: Predicted Coordination Properties of 4-Mercaptomorpholine

| Metal Ion Type | Predicted Primary Donor Atom | Potential Coordination Mode | Possible Complex Geometry |

| Soft Metals (e.g., Cu(I), Ag(I), Pd(II)) | Sulfur | Monodentate (S-donor) or Bidentate (S, N-chelate) | Linear, Trigonal Planar, Square Planar |

| Borderline Metals (e.g., Fe(II), Co(II), Ni(II), Cu(II)) | Sulfur and/or Nitrogen | Bidentate (S, N-chelate) | Tetrahedral, Square Planar, Octahedral |

| Hard Metals (e.g., Cr(III), Fe(III)) | Nitrogen (potentially) | Monodentate (N-donor) or Bidentate (S, N-chelate) | Octahedral |

Emerging Research Frontiers and Interdisciplinary Perspectives in 4 Mercaptomorpholine Chemistry

Development of Innovative Synthetic Methodologies

The advancement of our understanding and application of 4-mercaptomorpholine is intrinsically linked to the development of efficient and versatile synthetic routes. Currently, the scientific literature provides limited specific methodologies for the direct synthesis of this compound, necessitating a forward-looking perspective on potential innovative approaches. Future research could focus on several promising avenues:

Direct Thiolation of Morpholine (B109124): Investigating novel reagents and catalytic systems for the direct introduction of a thiol group onto the nitrogen atom of the morpholine ring presents a primary challenge. This could involve exploring electrophilic sulfur sources under carefully controlled conditions to avoid over-oxidation or side reactions.

Ring-Closing Strategies: The construction of the morpholine ring with the mercapto group already in place offers an alternative strategy. This might involve the cyclization of bifunctional precursors containing both amine and ether functionalities, with one terminus bearing a protected thiol group that can be deprotected in the final step.

Flow Chemistry Approaches: Continuous flow synthesis could offer significant advantages in terms of safety, scalability, and precise control over reaction parameters. The development of a flow-based synthesis for 4-mercaptomorpholine could enable the safe handling of potentially odorous or reactive intermediates and facilitate rapid optimization of reaction conditions.

A comparative analysis of potential synthetic strategies highlights the trade-offs between atom economy, reagent availability, and reaction complexity.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Direct Thiolation | High atom economy, potentially fewer steps. | Selectivity, control of oxidation state, potential for N-S bond instability. |

| Ring-Closing Strategies | Greater control over final structure, potential for stereocontrol. | Multi-step synthesis, availability of precursors, protection/deprotection steps. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Initial setup costs, potential for clogging with solid byproducts. |

Advanced Mechanistic Insights into Chemical Transformations

A thorough understanding of the reaction mechanisms involving 4-mercaptomorpholine is crucial for predicting its reactivity and designing novel transformations. The presence of the N-S bond introduces unique electronic and steric properties that warrant detailed investigation. Key areas for future mechanistic studies include:

N-S Bond Reactivity: The nitrogen-sulfur bond in 4-mercaptomorpholine is expected to be a key locus of reactivity. Computational studies, such as Density Functional Theory (DFT), could provide valuable insights into the bond dissociation energy, electronic structure, and susceptibility to nucleophilic or electrophilic attack.

Oxidation and Reduction Chemistry: The thiol group is readily oxidized to form disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. Understanding the kinetics and thermodynamics of these oxidation processes is critical for controlling the chemical behavior of 4-mercaptomorpholine in different chemical environments. Conversely, the reductive cleavage of any disulfide-linked dimers would also be a key transformation to study.

Coordination Chemistry: The sulfur atom in 4-mercaptomorpholine possesses lone pairs of electrons, making it a potential ligand for coordination to metal centers. Mechanistic studies could elucidate the nature of the metal-sulfur bond, the stability of the resulting complexes, and the influence of the morpholine ring on the coordination geometry.

Exploration of Expanded Applications in Novel Chemical and Material Science Fields

The unique structural features of 4-mercaptomorpholine suggest a range of potential applications in both chemical and material science. While currently speculative due to the limited available data, future research could unlock its potential in several key areas:

Polymer Chemistry: The thiol group can participate in thiol-ene and thiol-yne "click" reactions, which are highly efficient and orthogonal transformations used in polymer synthesis and modification. 4-Mercaptomorpholine could be utilized as a monomer or a functionalizing agent to introduce the morpholine moiety into polymer backbones or as side chains, potentially imparting desirable properties such as improved hydrophilicity, biocompatibility, or metal-binding capabilities.

Self-Assembled Monolayers (SAMs): Thiols are well-known for their ability to form ordered, self-assembled monolayers on gold and other noble metal surfaces. SAMs of 4-mercaptomorpholine could be explored for applications in biosensors, corrosion inhibition, and nanoelectronics, where the terminal morpholine group could be used for further chemical modification or to control surface properties.

Redox-Responsive Materials: The reversible oxidation of the thiol group to a disulfide bond provides a mechanism for creating redox-responsive materials. Hydrogels or polymers incorporating 4-mercaptomorpholine could be designed to undergo changes in their physical properties, such as swelling or degradation, in response to changes in the redox environment, which is relevant for drug delivery and tissue engineering applications.

Synergistic Approaches in Interdisciplinary Research

The full potential of 4-mercaptomorpholine is most likely to be realized through synergistic collaborations across different scientific disciplines. The integration of computational chemistry, synthetic organic chemistry, polymer science, and surface science will be essential to advance our understanding and application of this intriguing molecule.

Computational Modeling and Synthesis: A close feedback loop between computational chemists predicting the properties and reactivity of 4-mercaptomorpholine and synthetic chemists developing methods to produce it will be crucial. Theoretical predictions can guide experimental design, saving time and resources.

Materials Science and Biological Applications: The development of new materials based on 4-mercaptomorpholine should be informed by potential biological applications. For example, the design of biocompatible polymers or functionalized surfaces could be tailored for specific uses in drug delivery, medical implants, or diagnostic devices.

Q & A

Q. What are the validated synthetic pathways for 4-mercapto-morpholine, and how can purity be ensured during synthesis?

- Methodological Answer : Common methods include nucleophilic substitution of morpholine derivatives with thiol-containing reagents. For example, reacting 4-chloromorpholine with sodium hydrosulfide under controlled pH (7–9) to avoid oxidation of the thiol group. Purity is typically assessed via HPLC (≥98% purity threshold) and validated using NMR (e.g., absence of peaks at δ 2.8–3.2 ppm for residual solvents) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Safety protocols, such as inert atmospheres, are critical to prevent disulfide formation .

Q. What analytical techniques are recommended for characterizing 4-mercapto-morpholine, and how are spectral data interpreted?

- Methodological Answer :

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 133 (C₄H₉NOS⁺) and fragmentation patterns (e.g., loss of HS• at m/z 101). Compare with reference spectra from databases like mzCloud .

- NMR : Key signals include δ 1.8–2.1 ppm (morpholine ring protons), δ 3.6–3.8 ppm (N–CH₂–S), and δ 1.2–1.4 ppm (thiol proton, if unoxidized). Quantitative analysis via integration ensures stoichiometric accuracy .

- FTIR : Confirm S–H stretch at ~2550 cm⁻¹ and C–S bond at 600–700 cm⁻¹. Calibrate against standards to avoid misassignment .

Q. What are the established safety protocols for handling 4-mercapto-morpholine in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation (TLV-TWA: 5 ppm).

- Storage : Keep under nitrogen at 4°C to inhibit oxidation. Avoid contact with nitrites/nitrates to prevent carcinogenic N-nitrosomorpholine (NMOR) formation .

- PPE : Nitrile gloves (latex permeable) and splash goggles. Neutralize spills with 10% sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for 4-mercapto-morpholine?

- Methodological Answer : Discrepancies in mutagenicity (e.g., negative Ames test vs. in vivo carcinogenicity) may arise from metabolic activation. Use:

- In vitro microsomal assays (e.g., S9 liver fraction) to assess bioactivation pathways.

- Comparative studies : Expose Salmonella typhimurium TA100 (with/without metabolic activation) and mammalian cell lines (e.g., CHO-K1) to identify threshold concentrations .

- Data normalization : Control for pH, solvent effects (DMSO ≤1%), and exposure duration. Reference WHO guidelines for standardized protocols .

Q. What experimental designs are optimal for studying 4-mercapto-morpholine’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Kinetic assays : Use stopped-flow spectroscopy to monitor thiol-disulfide exchange rates with cysteine-rich proteins (e.g., thioredoxin). Buffer at pH 7.4 (PBS) with 1 mM EDTA to prevent metal-catalyzed oxidation .

- Docking simulations : Employ Schrödinger Suite or AutoDock Vina to predict binding affinities. Validate with ITC (isothermal titration calorimetry) for ΔG and ΔH values .

- Inhibitor screens : Test IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using fluorogenic substrates (e.g., 4-MUA). Include positive controls (e.g., acetazolamide) .

Q. How can researchers mitigate NMOR formation during in vivo studies of 4-mercapto-morpholine?

- Methodological Answer :

- Dietary controls : Administer low-nitrite diets to rodent models to minimize endogenous nitrosation .

- Analytical monitoring : Quantify NMOR in plasma via LC-MS/MS (LOQ: 0.1 ng/mL) using deuterated internal standards.

- Chelation therapy : Co-administer ascorbic acid (200 mg/kg) to scavenge nitrosating agents .

Data Contradiction and Reproducibility Challenges

Q. Why do metabolic studies report variable half-lives for 4-mercapto-morpholine across species, and how can this variability be addressed?

- Methodological Answer : Species-specific differences in CYP450 isoforms (e.g., CYP2E1 in rodents vs. CYP3A4 in humans) affect clearance rates. Solutions include:

- Cross-species microsomal comparisons : Incubate 4-mercapto-morpholine with liver microsomes from rats, dogs, and humans.

- PBPK modeling : Use GastroPlus or Simcyp to extrapolate human pharmacokinetics. Validate with radiolabeled tracer studies (¹⁴C) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.